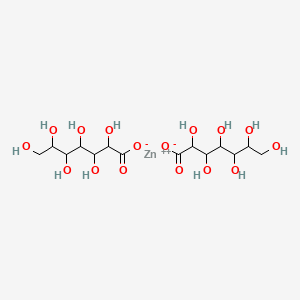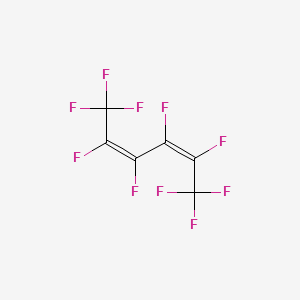
(Z,Z)-Perfluoro-2,4-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Perfluoro-2,4-hexadiene is a fluorinated organic compound characterized by the presence of two double bonds in the Z configuration. This compound is part of the perfluoroalkene family, which is known for its unique chemical properties due to the presence of fluorine atoms. The high electronegativity of fluorine imparts significant stability and resistance to chemical reactions, making these compounds valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Perfluoro-2,4-hexadiene typically involves the fluorination of hexadiene precursors. One common method is the direct fluorination of 2,4-hexadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can improve yield and selectivity. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-Perfluoro-2,4-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3), resulting in the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated ethers or alcohols.
Applications De Recherche Scientifique
(Z,Z)-Perfluoro-2,4-hexadiene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and sealants, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Z,Z)-Perfluoro-2,4-hexadiene is primarily influenced by its fluorine atoms. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications requiring resistance to harsh chemical environments. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-Perfluoro-2,4-hexadiene: The E isomer of the same compound, differing in the spatial arrangement of the double bonds.
Perfluoro-1,3-butadiene: A shorter chain perfluoroalkene with similar chemical properties.
Perfluoro-1,4-pentadiene: Another perfluoroalkene with a different chain length and double bond configuration.
Uniqueness
(Z,Z)-Perfluoro-2,4-hexadiene is unique due to its specific Z,Z configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it suitable for specialized applications where stereochemistry plays a crucial role.
Propriétés
Numéro CAS |
83168-65-4 |
|---|---|
Formule moléculaire |
C6F10 |
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
(2Z,4Z)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |
InChI |
InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2- |
Clé InChI |
ITEBVUXKIREBFG-CCAGOZQPSA-N |
SMILES isomérique |
C(=C(\F)/C(F)(F)F)(\F)/C(=C(/F)\C(F)(F)F)/F |
SMILES canonique |
C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
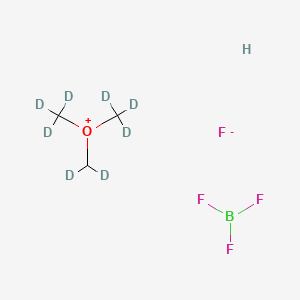
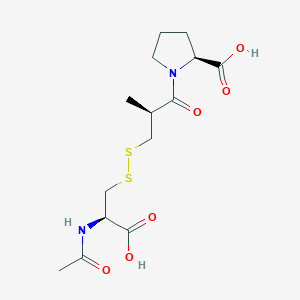

![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
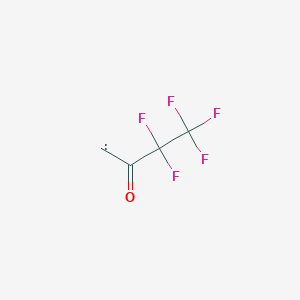
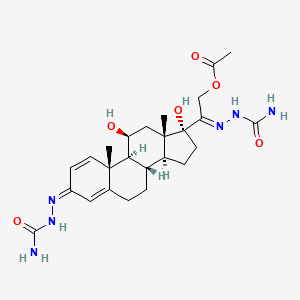
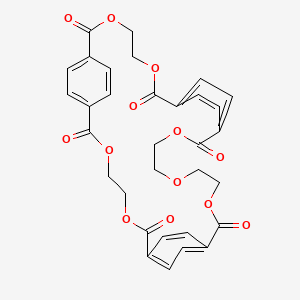
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
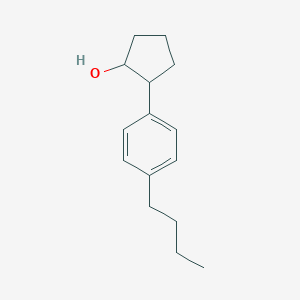
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

